Amikacin sulfate
Overview
Description
Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin . It is used to treat serious bacterial infections in many different parts of the body . This medicine is for short-term use only (7 to 10 days) and works by killing bacteria or preventing their growth .
Synthesis Analysis
Amikacin is synthesized by acylation of the kanamycin A amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . A study also mentioned the preparation of amikacin sulfate-loaded nanoparticles by w/o/w emulsification solvent evaporation approach succeeded by high-pressure homogenization .Molecular Structure Analysis
The molecular formula of Amikacin sulfate is C22H43N5O13 . The molar mass is 585.608 g·mol−1 .Chemical Reactions Analysis
A study mentioned the use of Hantzsch reagent (mixture of acetylacetone, formaldehyde, and acetate buffer) as a pre-column derivatization for Amikacin . The reaction was monitored through HPLC by taking an aliquot every 3 min of interval .Scientific Research Applications
Equine Metritis Treatment
Amikacin sulfate, a semi-synthetic aminoglycoside antibiotic derived from kanamycin, has been studied for its effectiveness in treating equine metritis. Research conducted by Caudle et al. (1983) explored the absorption of amikacin in the equine endometrium following intrauterine infusion. The study indicated that amikacin is readily absorbed into the equine endometrium, suggesting potential therapeutic use for equine metritis treatment (Caudle, Purswell, Williams, Brooks, & Rourke, 1983).
Treatment of Pseudomonas Cellulitis in Birds
Amikacin sulfate has been used successfully in veterinary medicine, specifically for treating Pseudomonas cellulitis in an Amazon parrot, as demonstrated by Junge and MacCoy (1985). This case study highlighted amikacin sulfate's efficacy against Pseudomonas aeruginosa cellulitis resistant to gentamicin sulfate (Junge & MacCoy, 1985).
Analytical and Bioanalytical Applications
Amikacin sulfate's utility extends to analytical and bioanalytical applications. A study by Maxwell et al. (2022) developed a simple and sensitive method for measuring amikacin sulfate by spectrofluorimetry using a 96-well plate reader. This method presents a high throughput, cost-effective approach for amikacin quantification in pharmaceutical formulations (Maxwell, Mary, Ghate, Aranjani, & Lewis, 2022).
Bull Semen Extenders
In veterinary reproductive science, amikacin sulfate has been tested in bull semen extenders. Ahmad and Foote (1985) examined its effect on the motility and fertility of frozen bull spermatozoa. Their findings indicated that amikacin can be safely added to extenders to control streptomycin-resistant organisms without adversely affecting sperm motility or fertility (Ahmad & Foote, 1985).
Treatment of Mycobacterium avium Complex
Brown-Elliott et al. (2013) explored amikacin's role in treating Mycobacterium avium complex (MAC) diseases. Their study highlighted amikacin's in vitro activity against MAC isolates and proposed MIC breakpoints for susceptibility testing, indicating its importance in MAC treatment (Brown-Elliott, Iakhiaeva, Griffith, Woods, Stout, Wolfe, Turenne, & Wallace, 2013).
Liposomal Encapsulation for Enhanced Efficacy and Safety
El-Ridy et al. (2015) formulated amikacin sulfate in a liposomal formulation to enhance its efficacy and safety. This research aimed to create a more effective and safer delivery system for amikacin, addressing the challenge of its traditional administration (El-Ridy, El-Shamy, Ramadan, Abdel-Rahman, Awad, El-Batal, Mohsen, & Darwish, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSEJFHKVNEFI-GCZBSULCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N5O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045247 | |
Record name | Amikacin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amikacin sulfate | |
CAS RN |
39831-55-5 | |
Record name | Amikacin sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amikacin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amikacin bis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIKACIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.